Cas no 2229519-64-4 (2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)

2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid
- EN300-1776946
- 2229519-64-4
-
- インチ: 1S/C10H13NO2S/c1-6-11-7(4-14-6)10(8(12)13)5-9(10,2)3/h4H,5H2,1-3H3,(H,12,13)
- InChIKey: SQAWLDSDASWYOQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC(=C1)C1(C(=O)O)CC1(C)C
計算された属性
- せいみつぶんしりょう: 211.06669983g/mol
- どういたいしつりょう: 211.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 78.4Ų
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776946-5.0g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1776946-0.25g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1776946-2.5g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1776946-0.5g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1776946-0.1g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1776946-0.05g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1776946-1.0g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1776946-10.0g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1776946-1g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1776946-10g |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
2229519-64-4 | 10g |
$6390.0 | 2023-09-20 |
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2229519-64-4)
2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid, identified by the chemical identifier CAS No. 2229519-64-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its cyclopropane ring and thiazole moiety, has garnered attention due to its structural uniqueness and potential biological activities. The presence of a cyclopropane core imparts rigidity to the molecular structure, which can influence its interactions with biological targets, while the thiazole ring is a well-known pharmacophore found in numerous bioactive compounds.
The compound's structure combines several key features that make it a promising candidate for further investigation. The 2-methyl-1,3-thiazol-4-yl substituent not only contributes to the molecule's complexity but also introduces potential sites for interaction with biological systems. This substituent is particularly noteworthy as thiazole derivatives are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid functionality at the terminal position of the cyclopropane ring suggests potential for further derivatization, enabling the synthesis of analogs with tailored properties.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the binding modes of such compounds with greater precision. Studies indicate that the rigid cyclopropane ring can stabilize enzyme active sites or interact with specific pockets in protein targets, enhancing binding affinity. Additionally, the electronic properties of the thiazole ring contribute to the molecule's reactivity and interaction potential. These features make 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid a valuable scaffold for designing novel therapeutic agents.
In the realm of drug discovery, the synthesis of heterocyclic compounds like this one remains a focal point due to their diverse biological activities. The thiazole scaffold is particularly interesting as it is present in many approved drugs, including antibiotics and antifungals. The incorporation of a cyclopropane moiety into such structures can lead to unexpected biological effects, making it a fertile ground for innovation. Researchers have been exploring various synthetic routes to access derivatives of this compound, aiming to optimize its pharmacokinetic and pharmacodynamic profiles.
The potential applications of CAS No. 2229519-64-4 extend beyond traditional pharmaceuticals. Its unique structural features make it a candidate for use in materials science and agrochemicals as well. For instance, the rigid framework provided by the cyclopropane ring could be exploited in designing novel polymers or coatings with enhanced mechanical properties. Similarly, the bioactive nature of the thiazole moiety suggests possible uses in crop protection agents.
Current research efforts are focused on elucidating the mechanism of action of this compound and its derivatives. Preclinical studies have shown promising results in models of inflammation and infection, where thiazole-based compounds have demonstrated efficacy. The next step involves optimizing synthetic pathways to improve yield and scalability while maintaining biological activity. Advances in green chemistry principles may also play a role in developing more sustainable methods for producing this compound.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for such molecules. By rapidly testing large libraries of compounds for biological activity, researchers can identify lead candidates more efficiently. The structural motifs present in 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid make it an attractive candidate for HTS campaigns aimed at identifying new therapeutic agents.
Future directions in research may include exploring analogs of this compound with modified substituents to enhance specific biological activities or improve pharmacokinetic properties. For instance, replacing or adding other heterocyclic rings could alter binding interactions with target proteins or enzymes. Additionally, investigating the effects of stereochemistry on biological activity could provide insights into optimizing drug-like properties.
The versatility of CAS No. 2229519-64-4 as a chemical scaffold underscores its importance in ongoing research efforts. Its unique combination of structural features positions it as a promising candidate for further development in both pharmaceuticals and related industries. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this one are likely to play an increasingly significant role in addressing unmet medical needs.
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